Methyl 5-fluoroquinoline-8-carboxylate
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Overview
Description
Methyl 5-fluoroquinoline-8-carboxylate is a heterocyclic organic compound that contains a quinoline ring fused with a fluorine atom, a methyl group, and a carboxylic acid group at different positions. This compound is primarily used in research and development within the fields of chemistry and pharmacology due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-fluoroquinoline-8-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 5-fluoro-2-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs green chemistry principles to minimize environmental impact. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-fluoroquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace the fluorine atom or other substituents with different groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce amine derivatives .
Scientific Research Applications
Methyl 5-fluoroquinoline-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5-fluoroquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication . In anticancer research, it may interfere with cell cycle progression and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 8-fluoroquinoline-5-carboxylate: Similar structure but different position of the fluorine and carboxylate groups.
Fluoroquinolones: A broader class of compounds known for their antibacterial properties.
Uniqueness
Methyl 5-fluoroquinoline-8-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research applications .
Properties
Molecular Formula |
C11H8FNO2 |
---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
methyl 5-fluoroquinoline-8-carboxylate |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)8-4-5-9(12)7-3-2-6-13-10(7)8/h2-6H,1H3 |
InChI Key |
HXLPBIDQNLEICO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C(=C(C=C1)F)C=CC=N2 |
Origin of Product |
United States |
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